N'-phenyl-N-[(pyridin-4-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-phenyl-N-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-13(16-10-11-6-8-15-9-7-11)14(19)17-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSGELHKBBCFFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-phenyl-N-[(pyridin-4-yl)methyl]ethanediamide typically involves the reaction of a phenylamine derivative with a pyridinylmethylamine derivative under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-phenyl-N-[(pyridin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
This compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution.
Reactions Overview
The following table summarizes the types of reactions that N'-phenyl-N-[(pyridin-4-yl)methyl]ethanediamide can undergo:
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium | Carboxylic acids or ketones |
| Reduction | Lithium aluminum hydride | Anhydrous ether | Amines or alcohols |
| Substitution | Nucleophiles (amines, thiols) | Presence of a base | Substituted oxamides or amides |
This compound exhibits significant biological activity, particularly in medicinal chemistry. Its interactions with various molecular targets make it a candidate for therapeutic applications.
Mechanisms of Action
The compound primarily interacts with receptor tyrosine kinases (RTKs) and influences cellular signaling pathways such as PI3K/Akt and MAPK/ERK. These pathways are crucial for regulating cell growth and survival.
Anticancer Properties
Research indicates that this compound has potential anticancer effects. In vitro studies have demonstrated its cytotoxic activity against several cancer cell lines.
Case Studies
- Cytotoxicity Studies : A study revealed that this compound significantly reduced viability in lung cancer cell lines (e.g., A549), while exhibiting lower toxicity towards normal cells.
- Mechanistic Insights : Another investigation highlighted the compound's ability to alter phosphorylation states of target proteins, leading to modulation of signaling pathways associated with cancer progression.
- Antimicrobial Testing : Preliminary tests showed that derivatives of this compound exhibited activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections.
Mechanism of Action
The mechanism of action of N’-phenyl-N-[(pyridin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can catalyze various chemical reactions. Additionally, its bioactivity may be attributed to its ability to interact with biological macromolecules such as proteins or DNA, leading to inhibition or modulation of their functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethanediamide derivatives vary widely in substituents, influencing their physicochemical properties and biological activity. Below is a comparative analysis of key analogues:
Table 1: Structural and Molecular Comparison
Key Observations:
Backbone Flexibility : The ethanediamide core (–NHC(O)C(O)NH–) in the target compound and its analogues allows for conformational adaptability, critical for molecular recognition in biological systems. In contrast, propionamide derivatives (e.g., N-phenyl-N-(piperidin-4-yl)propionamide) lack this dual carbonyl motif, reducing hydrogen-bonding capacity .
Substituent Effects: Pyridinyl vs.
Biological Relevance: Ethanediamides with halogenated aryl groups (e.g., 4-chloro-3-fluorophenyl) exhibit pronounced antiviral activity, likely due to enhanced interactions with gp120’s hydrophobic domains. The target compound’s phenyl group may offer moderate lipophilicity but lacks halogen-driven binding affinity .
Research Findings and Functional Insights
Crystallographic and Computational Studies
- Structural Characterization : The bis-pyridinylmethyl analogue () crystallizes in a triclinic system (space group P 1), with Hirshfeld surface analysis confirming dominant H-bonding (42.3% contribution) and C–H···π interactions (11.2%) . Similar methodologies using SHELXL () and WinGX () could elucidate the target compound’s packing motifs.
- Thermodynamic Properties : Ethanediamides with polar substituents (e.g., pyridinyl) exhibit higher aqueous solubility than lipophilic analogues. For instance, the logP of this compound is estimated at 1.2–1.5, compared to 2.8–3.1 for the pentamethylpiperidinyl derivative .
Biological Activity
N'-phenyl-N-[(pyridin-4-yl)methyl]ethanediamide is a complex organic compound notable for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 280.36 g/mol. The compound features a phenyl group linked to a pyridine moiety via an ethanediamide backbone, which contributes to its unique reactivity and interaction capabilities with biological targets.
Biological Activities
This compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against several pathogens. Compounds with similar structures have shown effectiveness against bacteria and fungi, indicating a potential for therapeutic applications in infectious diseases .
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes such as apoptosis and cell proliferation. The exact mechanisms of action are believed to involve binding to active sites on enzymes, thereby altering their activity.
- Receptor Interaction : The compound has been studied for its interactions with various receptors, including metabotropic glutamate receptors (mGluRs). These interactions could modulate signaling pathways that are crucial for neuronal function and behavior, suggesting implications in neurological disorders .
The mechanisms through which this compound exerts its biological effects include:
- Hydrogen Bonding : The presence of nitrogen atoms in the structure allows for hydrogen bonding with biological macromolecules, enhancing binding affinity to target proteins .
- Hydrophobic Interactions : The aromatic rings contribute to hydrophobic interactions, which are critical for the stability of ligand-receptor complexes .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Properties
In a study examining the antimicrobial efficacy of structurally related compounds, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, indicating promising therapeutic potential in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
